

naphthalene atmospheric oxidation mechanism and kinetics

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Compound Focus: Naphthalene green

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Core Mechanism and Kinetics

The degradation begins with the reaction between naphthalene and the hydroxyl radical (OH), proceeding mainly via **electrophilic addition** to the aromatic ring to form hydroxycyclohexadienyl-type radicals (denoted as add1, add2, etc.) [1] [2]. These radicals rapidly add oxygen (O₂) to form peroxy radicals (RO₂), whose subsequent reactions under different NO_x conditions dictate the final product distribution [3].

Critical issues in the field involve clarifying the branching ratios of key intermediates and the dominance of specific toxic products like naphthoquinone isomers [2].

Table 1: Key Reaction Pathways and Products

| Initial Step | Key Intermediate | Subsequent Pathways (RO ₂ + X) | Major Products | Significance / Note |
|---------------------------------|---|---|---|---|
| OH Addition (Major Pathway) [1] | 1-hydroxynaphthalen-1-yl radical (add1) [1] | NO / HO ₂ / RO ₂ | 1,4-Naphthoquinone, 1,2-Naphthoquinone, | Major SOA precursors; 1,4-NQ is indicated to be dominant [1]. |

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|---|---|---|--|--|
| | | | ring-retaining oxygenates [1] [2] | |
| OH Addition | 2-hydroxynaphthalen-2-yl radical (add2) | NO / HO ₂ / RO ₂ | 1,2-Naphthoquinone, other oxygenates [2] | Contributes to NQ formation. |
| H-Abstraction (Minor Pathway) [1] | Naphthyl radical | + O ₂ → RO ₂ | Ring-opening products [2] | Leads to fragmentation products like formylcinnamaldehyde [2]. |

Table 2: Experimentally Derived and Theoretically Calculated Rate Coefficients

| Reaction | Rate Coefficient at 300 K & 1 atm | Method / Context | Source / Reference |
|-----------------------------|---|--|--------------------|
| Naphthalene + OH | $7.2 \times 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ (Theoretical) | High-level quantum calculation (DLPNO-CCSD(T)) [1] | [1] |
| | $\sim 1 \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ (Experimental) | Previous measurement (for comparison) [1] | [1] |
| add1 + O₂ | $5.2 \times 10^{-16} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ (Theoretical) | RRKM/master equation simulation [1] | [1] |
| | $8.0 \times 10^{-16} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ (Experimental) | Limited experimental data (for comparison) [1] | [1] |

Research Methodologies

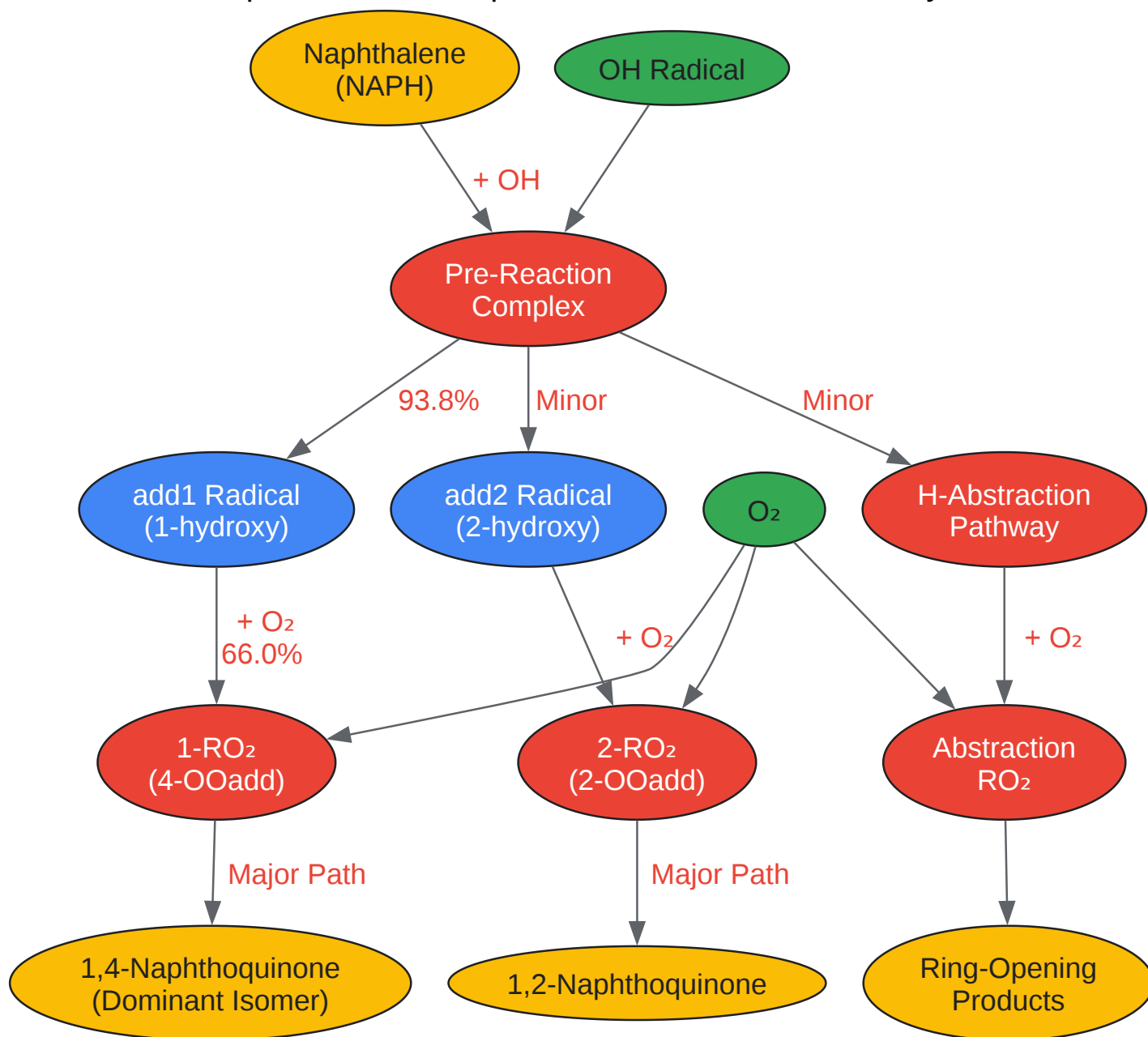
Research into naphthalene oxidation combines theoretical calculations and experimental studies to build a detailed picture of the process.

- **Theoretical Calculations:** Modern studies use high-level **quantum chemical methods** (e.g., DLPNO-CCSD(T)/aug-cc-pVQZ)//M052x-D3/6-311++G(d,p)) to map the Potential Energy Surface (PES) [1] [2]. **RRKM/master equation simulations** are then employed to calculate temperature- and pressure-dependent rate constants and branching ratios for the various reaction channels, providing data that is difficult to obtain experimentally [1] [2].
- **Experimental Protocols:** Chamber experiments involve irradiating naphthalene in the presence of oxidants (OH from HONO or H₂O₂ photolysis) under controlled NO_x conditions [3]. Product analysis uses techniques like **Proton Transfer Reaction-Time-of-Flight-Mass Spectrometry (PTR-TOF-MS)** and **Gas Chromatography-Mass Spectrometry (GC-MS)** to identify and quantify gaseous and particulate products, such as naphthoquinones and dicarbonyls [2].
- **Chemical Scheme Development:** One study constructed a **near-explicit chemical scheme** involving 383 species and 803 reactions [3]. Missing kinetic and mechanistic data were estimated using **Structure-Activity Relationships (SARs)** or by analogy with existing data. The scheme was evaluated by simulating SOA mass in an oxidation flow reactor, showing good agreement with experimental data [3].

Oxidation Pathway Overview

The following diagram maps the core pathways from the initial reaction to the key products, integrating the information from the tables above.

Naphthalene Atmospheric Oxidation Core Pathways



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The primary atmospheric oxidation pathways of naphthalene, initiated by OH radicals [1] [2].

Key Findings and Atmospheric Implications

- **SOA Formation:** The oxidation products, particularly the naphthoquinones and multi-functional oxygenated species, have low volatility and readily condense to form SOA, impacting air quality and climate [1] [3].
- **Toxicity:** Naphthoquinones are recognized for their cytotoxicity and ability to generate reactive oxygen species, contributing to the health hazards associated with particulate matter [2].
- **Modeling and Future Work:** The development of detailed, near-explicit chemical schemes is crucial for air quality models to accurately predict the fate of naphthalene and its contribution to SOA in urban and regional environments [3]. Resolving the remaining inconsistencies in branching ratios requires integrating more theoretical and experimental data.

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